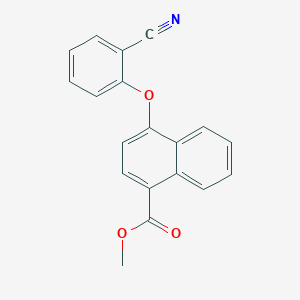
Methyl 4-(2-cyanophenoxy)naphthalene-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 4-(2-cyanophenoxy)naphthalene-1-carboxylate is an organic compound that belongs to the class of naphthalene derivatives This compound is characterized by the presence of a naphthalene ring system substituted with a methyl ester group at the 1-position and a 2-cyanophenoxy group at the 4-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-(2-cyanophenoxy)naphthalene-1-carboxylate typically involves the reaction of 4-hydroxy-1-naphthoic acid with 2-cyanophenol in the presence of a suitable esterification agent. The reaction is carried out under reflux conditions in an organic solvent such as toluene or dichloromethane. The resulting product is then purified by recrystallization or column chromatography.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.
Analyse Des Réactions Chimiques
Types of Reactions: Methyl 4-(2-cyanophenoxy)naphthalene-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthoquinone derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.
Substitution: Hydrolysis can be carried out using aqueous sodium hydroxide (NaOH) or hydrochloric acid (HCl).
Major Products Formed:
Oxidation: Naphthoquinone derivatives.
Reduction: Amino-naphthalene derivatives.
Substitution: Naphthalene-1-carboxylic acid derivatives.
Applications De Recherche Scientifique
Methyl 4-(2-cyanophenoxy)naphthalene-1-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: It can be used in the production of dyes, pigments, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of Methyl 4-(2-cyanophenoxy)naphthalene-1-carboxylate involves its interaction with specific molecular targets. The cyano group can act as an electrophile, participating in nucleophilic addition reactions. The naphthalene ring system provides a rigid framework that can facilitate binding to proteins or other biomolecules. The ester group can undergo hydrolysis, releasing the active carboxylic acid moiety, which can further interact with biological targets.
Comparaison Avec Des Composés Similaires
Methyl 4-(2-hydroxyphenoxy)naphthalene-1-carboxylate: Similar structure but with a hydroxyl group instead of a cyano group.
Methyl 4-(2-methoxyphenoxy)naphthalene-1-carboxylate: Similar structure but with a methoxy group instead of a cyano group.
Methyl 4-(2-aminophenoxy)naphthalene-1-carboxylate: Similar structure but with an amino group instead of a cyano group.
Uniqueness: Methyl 4-(2-cyanophenoxy)naphthalene-1-carboxylate is unique due to the presence of the cyano group, which imparts distinct reactivity and potential biological activity. The cyano group can participate in a variety of chemical reactions, making this compound versatile for different applications.
Propriétés
Formule moléculaire |
C19H13NO3 |
|---|---|
Poids moléculaire |
303.3 g/mol |
Nom IUPAC |
methyl 4-(2-cyanophenoxy)naphthalene-1-carboxylate |
InChI |
InChI=1S/C19H13NO3/c1-22-19(21)16-10-11-18(15-8-4-3-7-14(15)16)23-17-9-5-2-6-13(17)12-20/h2-11H,1H3 |
Clé InChI |
CNQKUDYOZQMXLQ-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1=CC=C(C2=CC=CC=C21)OC3=CC=CC=C3C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



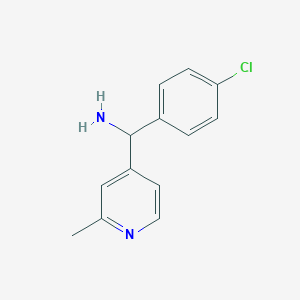
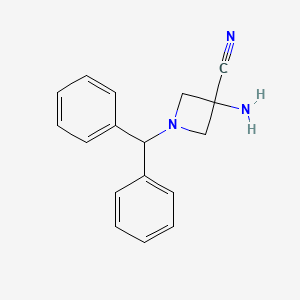
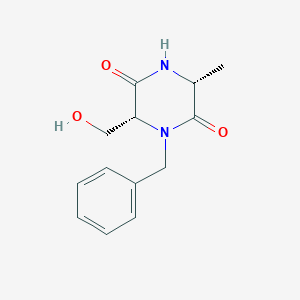
![2-[(4-Bromophenyl)amino]propanamide](/img/structure/B13887294.png)

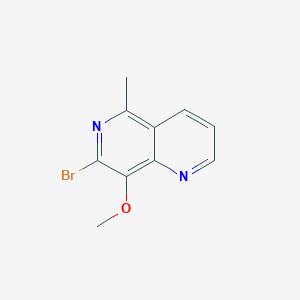
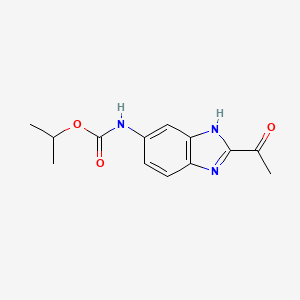
![4-(1H-pyrrolo[2,3-c]pyridin-3-yl)butan-2-one](/img/structure/B13887330.png)
![2-[3-(6-Chloropyrazin-2-yl)oxyazetidin-1-yl]quinoline](/img/structure/B13887345.png)
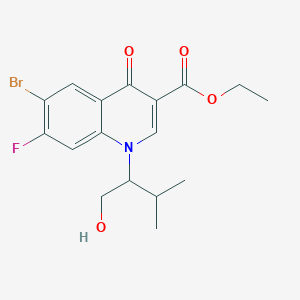
![[5-(Methylcarbamoyl)pyridin-2-yl]boronic acid](/img/structure/B13887370.png)
![5-Bromo-3-[(4-methylphenyl)methyl]pyrimidin-4-one](/img/structure/B13887373.png)
![Ethyl 3-[(3-bromophenyl)methyl]piperidine-3-carboxylate](/img/structure/B13887379.png)
